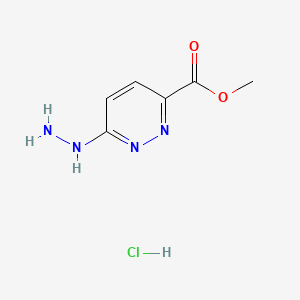

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as methylated 6-hydroxypyridazine-3-carboxylic acid derivatives, involves equilibria of lactam and lactim tautomers, affecting the synthesis of methylated derivatives. These compounds exhibit increased lipophilicity correlated with the formation of CH⋯O bonds, suggesting a similar synthetic approach could be applied to methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).

Molecular Structure Analysis

Studies on related compounds provide insights into specific intermolecular interactions, such as NH⋯O hydrogen bonding and CH⋯O hydrogen bonds, which arrange molecules into sheets. These findings highlight the significance of hydrogen bonding in the molecular structure of such compounds, potentially applicable to the structural analysis of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).

Chemical Reactions and Properties

Retro-ene reactions involving 4,5-dichloro-1-hydroxymethylpyridazin-6-one with alkyl halides and carboxylic acid chlorides provide a basis for understanding the reactivity of pyridazine derivatives. This suggests the potential for diverse chemical reactions involving methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, including fragmentation of retro-ene type (Sung-kyu Kim et al., 1996).

Physical Properties Analysis

The synthesis and structural analysis of related compounds, such as 3-bromo-6-methylpyridazine, offer insights into their physical properties. These studies, involving characterizations by 1HNMR and MS-ESI, suggest methods for elucidating the physical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Xin Bing-wei, 2008).

Chemical Properties Analysis

The reactivity of pyridazine derivatives with different reagents, as demonstrated in the synthesis of derivatives with antimicrobial properties, provides a framework for understanding the chemical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. These reactions highlight the compound's potential functionality and reactivity in various chemical contexts (Shawkat A. Abdel-Mohsen, 2014).

Scientific Research Applications

Synthesis and Functionalization

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is utilized as a precursor for synthesizing a variety of functionalized compounds. Its derivatives are used in synthesizing diverse pyridazine ring-containing compounds, providing pathways to synthesize 1,2,4-triazolo[4,3-b]pyridazines, pyridazinotriazine derivatives, and other complex structures. Notably, hydrazinylpyridazines are employed in two-step preparations involving condensation with functionalized aldehydes or enamino analogs, followed by oxidative cyclization. These methods lead to the creation of substituted alanines, polyols, C-nucleosides, and terpenes, showcasing its versatility in organic synthesis (Svete, 2005).

Structural and Interaction Studies

The compound's derivatives, particularly methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, are studied for their tautomeric forms, intermolecular interactions, and lipophilicity. These studies are essential to understand their behavior in various chemical environments and their potential applications in designing more complex molecules (Katrusiak et al., 2011).

Anti-viral Properties

Derivatives of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride have been explored for antiviral properties, particularly against the hepatitis A virus (HAV). This indicates its potential role in the development of new antiviral medications. The synthesis of hydrazinylpyridazine and its subsequent reaction to yield pyridazinotriazine derivatives is a part of this exploration, highlighting its role in pharmaceutical research (Flefel et al., 2017).

Safety and Hazards

properties

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYNQDLYZUSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1788044-11-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00725564 | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-63-4, 1234616-16-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)